3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide
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Overview
Description
3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide is a complex organic compound that belongs to the class of triazolo[4,3-a]pyrazines
Mechanism of Action
Target of Action
The primary targets of 3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It has been shown to exhibit excellent inhibitory activities towards c-Met/VEGFR-2 kinases . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular functions .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, it disrupts the downstream effects of these pathways, which include cell proliferation, survival, and angiogenesis . This disruption can lead to the inhibition of tumor growth and metastasis .
Pharmacokinetics
The compound’s inhibitory activities against c-met/vegfr-2 kinases and its antiproliferative activities against various cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also shows excellent kinase inhibitory activities . Moreover, it has been found to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyrazine core. One common approach is the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This method involves the use of oxidizing agents such as hydrogen peroxide or peracetic acid under controlled conditions to form the desired triazolo[4,3-a]pyrazine structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with careful monitoring of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, peracetic acid, or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced analogs.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide has shown potential as a kinase inhibitor, which can be useful in studying signal transduction pathways and developing new therapeutic agents.
Medicine: This compound has been investigated for its potential anti-tumor properties. It has shown promising activity against various cancer cell lines, making it a candidate for further development as an anti-cancer drug.
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs targeting various diseases. Its ability to inhibit specific enzymes makes it a valuable tool in drug discovery programs.
Comparison with Similar Compounds
Sitagliptin Phosphate: A drug used for the treatment of type II diabetes mellitus[_{{{CITATION{{{_3{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Other Triazolo[4,3-a]pyrazine Derivatives: These compounds have been studied for their anti-diabetic, anti-fungal, anti-bacterial, and anti-tumor properties[_{{{CITATION{{{_3{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Properties
IUPAC Name |
1-oxido-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridin-1-ium-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O3/c19-11(8-2-1-4-17(21)7-8)14-6-9-15-16-10-12(20)13-3-5-18(9)10/h1-5,7H,6H2,(H,13,20)(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMPGJYVZMTRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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